molecular formula C16H31NO5 B14364104 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid CAS No. 95649-84-6

2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid

Cat. No.: B14364104
CAS No.: 95649-84-6
M. Wt: 317.42 g/mol
InChI Key: DGZSYVQSYACWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid is a complex organic compound with a molecular formula of C15H29NO5. This compound is characterized by the presence of a carboxymethyl group, a 2-hydroxyethyl group, and a dodecanoic acid backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with 2-hydroxyethylamine and chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a chelating agent for metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, thereby affecting enzymatic activities and cellular processes. It may also interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)iminodiacetic acid: Similar structure but with a shorter carbon chain.

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple carboxymethyl groups.

    N-(2-hydroxyethyl)ethylenediaminetriacetic acid: Another chelating agent with a similar functional group arrangement.

Uniqueness

2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid is unique due to its long dodecanoic acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.

Properties

CAS No.

95649-84-6

Molecular Formula

C16H31NO5

Molecular Weight

317.42 g/mol

IUPAC Name

2-[carboxymethyl(2-hydroxyethyl)amino]dodecanoic acid

InChI

InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-14(16(21)22)17(11-12-18)13-15(19)20/h14,18H,2-13H2,1H3,(H,19,20)(H,21,22)

InChI Key

DGZSYVQSYACWNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N(CCO)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.